
Derazantinib
Overview
Description
Derazantinib (ARQ 087) is an orally bioavailable, ATP-competitive, pan-fibroblast growth factor receptor (FGFR) inhibitor with potent activity against FGFR1, FGFR2, and FGFR3 kinases. It is primarily indicated for advanced or inoperable cancers driven by FGFR genetic alterations, such as FGFR2 fusions, amplifications, or mutations, including intrahepatic cholangiocarcinoma (iCCA) and gastric cancer (GC). This compound inhibits tumor growth by blocking FGFR signaling pathways, which are critical for cell proliferation, survival, and angiogenesis. Preclinical studies demonstrated its efficacy in FGFR2-driven xenograft models, with tumor regressions exceeding 50% in FGFR2 fusion-positive gastric cancer models .
Clinical trials have shown this compound to achieve an objective response rate (ORR) of 20.7%–21.4% and a disease control rate (DCR) of 74.8%–82.8% in FGFR2-altered iCCA, with a median progression-free survival (PFS) of 5.7–7.8 months . Its unique kinase inhibition profile includes colony-stimulating factor 1 receptor (CSF1R), which may enhance antitumor immune responses in combination therapies .
Preparation Methods
The synthesis of Derazantinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Derazantinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Scientific Research Applications
Intrahepatic Cholangiocarcinoma (iCCA)
Derazantinib has been primarily studied in patients with advanced or unresectable iCCA harboring FGFR2 fusions. Key findings include:
- Efficacy : In the Phase 2 FIDES-01 trial, this compound achieved an objective response rate (ORR) of 24% among patients with FGFR2 gene fusion-positive iCCA. The disease control rate was reported at 72.8% , with a median progression-free survival (mPFS) of 6.6 months .
- Safety : The treatment was generally well-tolerated, with common adverse events including hyperphosphatemia and fatigue. Notably, severe adverse events were rare .
Study | Population | ORR | DCR | mPFS (months) | Common AEs |
---|---|---|---|---|---|
FIDES-01 | iCCA FGFR2 fusion-positive | 24% | 72.8% | 6.6 | Hyperphosphatemia, fatigue |
Metastatic Urothelial Carcinoma (mUC)
In the context of mUC, this compound has been evaluated both as monotherapy and in combination with atezolizumab:
- Efficacy : In a multicenter study, the ORR for this compound monotherapy was 8.2% , while the combination therapy did not yield significant improvements in efficacy .
- Safety : The drug was well-tolerated; however, it did not demonstrate sufficient efficacy to justify further development in this indication .
Study | Treatment | ORR | Safety Profile |
---|---|---|---|
NCT04045613 | This compound monotherapy + Atezolizumab | 8.2% | Well-tolerated |
Ongoing Research and Future Directions
Research continues to explore this compound's potential across various cancer types:
- Combination Therapies : Ongoing trials are assessing its efficacy in combination with other agents to enhance therapeutic outcomes.
- Expanded Indications : Investigations into its use for other solid tumors exhibiting FGFR aberrations are underway.
Mechanism of Action
Derazantinib exerts its effects by inhibiting the activity of fibroblast growth factor receptors 1, 2, and 3. These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, this compound disrupts the signaling pathways involved in tumor growth and metastasis. The compound also inhibits colony-stimulating factor receptor-1, which is important in the function of M2 tumor-associated macrophages, creating an immunosuppressive environment in solid tumors .
Comparison with Similar Compounds
Derazantinib belongs to a class of selective FGFR inhibitors, which includes pemigatinib, infigratinib, erdafitinib, and futibatinib. Below is a detailed comparison:
Efficacy
- This compound’s ORR is lower than pemigatinib and futibatinib but comparable to infigratinib in iCCA. Its DCR aligns with other FGFR inhibitors, suggesting robust disease stabilization .
- Unique to this compound: Preclinical synergy with paclitaxel in GC models, including complete tumor regression in FGFR2 fusion-positive models .
Pharmacokinetics (PK) and Dosing
- This compound : Administered at 300 mg once daily or 200 mg twice daily. Rich PK profiling supports its use in combination therapies (e.g., with paclitaxel or atezolizumab) . Protein binding in zebrafish models shows a 100-fold lower free fraction compared to infigratinib, suggesting higher systemic exposure requirements .
- Pemigatinib/Infigratinib : Once-daily dosing (13.5 mg and 125 mg, respectively) with fewer drug-drug interactions .
Biological Activity
Derazantinib (ARQ 087) is a selective inhibitor of fibroblast growth factor receptors (FGFR1-3) and has been explored for its biological activity in various cancer types, particularly those with FGFR genetic alterations. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound functions as an ATP-competitive pan-FGFR inhibitor , demonstrating strong inhibitory effects on FGFR1, FGFR2, and FGFR3 kinases. The compound's mechanism involves blocking the signaling pathways activated by these receptors, which are often implicated in tumor proliferation and survival.
Key Features
- Targeted Inhibition : Primarily targets FGFR1-3, with additional activity against colony-stimulating factor receptor-1 (CSF1R) and vascular endothelial growth factor receptor-2 (VEGFR2) .
- Oral Bioavailability : Administered orally, making it a convenient option for patients .
Anti-Tumor Efficacy
This compound has shown promising anti-tumor activity across various preclinical and clinical studies:
- Intrahepatic Cholangiocarcinoma (iCCA) :
-
Keloid Fibroblasts :
- A recent study demonstrated that this compound inhibited the proliferation, migration, invasion, and collagen production of keloid fibroblasts in vitro. The compound reduced the expression of plasminogen activator inhibitor-1 (PAI-1), which is linked to tissue fibrosis .
- In vivo studies using keloid xenografts indicated significant reductions in keloid weight following treatment with this compound .
- Tumor Xenograft Models :
Data Summary Table
FIDES-02 Study
The FIDES-02 study evaluated this compound as monotherapy and in combination with atezolizumab for patients with unresectable or metastatic urothelial carcinoma. Preliminary results indicate potent activity against both wild-type and variant FGFR kinases .
Ongoing Research
Current research is focusing on expanding the understanding of this compound's effects on different cancer types and its potential combination therapies to enhance efficacy.
Q & A
Q. What is the recommended phase 2 dose (RP2D) for Derazantinib in FGFR2-altered intrahepatic cholangiocarcinoma (iCCA), and how was it determined?
Basic Research Question
The RP2D for this compound was established as 300 mg once daily (QD) based on cumulative safety and pharmacokinetic data from a phase 1/2 trial (ARQ 087–101). Dose escalation from 250 mg to 425 mg QD revealed a dose-dependent increase in toxicity, with 300 mg QD demonstrating an optimal balance between efficacy and tolerability. Key toxicities included fatigue (49%), elevated ALT (30%), and diarrhea (23%) .
Q. What methodological approaches are used to assess this compound’s pharmacodynamic effects in preclinical models?
Basic Research Question
Preclinical efficacy is evaluated using FGFR-addicted cell lines and patient-derived xenograft (PDX) models. This compound’s multi-kinase activity (FGFR1–3, CSF1R, VEGFR2) is measured via ATP-competitive kinase inhibition assays. In gastric cancer models, this compound outperformed paclitaxel in reducing tumor growth, with efficacy linked to FGFR2 fusion status .
Q. How do response rates (ORR/DCR) for this compound differ between FGFR2 fusion-positive iCCA and other FGFR2 aberrations (mutations/amplifications)?
Advanced Research Question
Post hoc analyses of phase 1/2 trials show comparable efficacy in FGFR2 fusion-positive and mutation/amplification subgroups. In FGFR2 fusion-positive iCCA, ORR was 20.7% and DCR 82.8%, while mutation/amplification cohorts achieved a DCR of 73.9%. However, patients without FGFR aberrations derived no benefit, highlighting the need for biomarker stratification .
Q. What are the key considerations for designing combination trials with this compound and immune checkpoint inhibitors?
Advanced Research Question
Preclinical data suggest CSF1R inhibition by this compound depletes tumor-associated macrophages, potentially enhancing PD-L1/PD-1 blockade. The FIDES-02 trial combines this compound with atezolizumab (anti-PD-L1) in urothelial cancer, using a safety lead-in phase to assess dose-limiting toxicities. Trial design emphasizes pharmacodynamic biomarkers (e.g., macrophage depletion) and sequential vs. concurrent dosing .
Q. How can researchers address discrepancies in this compound’s efficacy across tumor types (e.g., iCCA vs. metastatic urothelial cancer)?
Data Contradiction Analysis
In iCCA, this compound achieved mPFS of 5.7–7.8 months , but in metastatic urothelial cancer (mUC), ORR and PFS failed to meet benchmarks for monotherapy approval. Differences may stem from tumor microenvironment heterogeneity, FGFR isoform specificity, or resistance mechanisms. Preclinical comparisons show this compound’s superior efficacy to erdafitinib in PDX models with FGFR3 mutations, suggesting trial population selection biases (e.g., FGFR alteration clonality) .
Q. What bioanalytical methods are validated for this compound pharmacokinetic studies?
Methodological Guidance
A validated HPLC-MS/MS method uses 0.1% formic acid aqueous solution and acetonitrile for gradient elution, achieving this compound quantification within 2 minutes. Key parameters include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%). IS normalization and matrix effect corrections are critical for inter-study reproducibility .
Q. How does this compound’s safety profile influence dose optimization in long-term studies?
Advanced Research Question
Chronic dosing requires monitoring for ALT elevation (30% incidence) and fatigue. Proactive dose reductions to 200 mg QD are recommended for Grade ≥3 toxicity. Phase 2 data (FIDES-01) show manageable toxicity with 74.8% DCR at 300 mg QD, supporting intermittent dosing strategies to mitigate cumulative toxicity .
Q. What preclinical evidence supports this compound’s synergy with anti-angiogenic agents?
Advanced Research Question
In gastric cancer models, this compound combined with ramucirumab (anti-VEGFR2) and paclitaxel showed enhanced tumor regression vs. monotherapy. The FIDES-03 trial evaluates this triplet in FGFR-aberrant gastric cancer, using RECIST 1.1 and circulating tumor DNA (ctDNA) for dynamic response assessment .
Q. How are resistance mechanisms to this compound being investigated in FGFR-driven cancers?
Advanced Research Question
Emerging resistance involves FGFR2 kinase domain mutations (e.g., V564F) and compensatory pathways (e.g., EGFR/MAPK). In vitro models treated with this compound and MEK inhibitors show restored sensitivity. Ongoing studies use RNA-seq and phosphoproteomics to identify bypass signaling pathways .
Q. What statistical considerations are critical for phase 2 trials of this compound in rare cancers like iCCA?
Methodological Guidance
Small sample sizes (n=29 in phase 1/2 trials) necessitate Bayesian adaptive designs for dose optimization. Primary endpoints (ORR, DCR) should be complemented by secondary endpoints like duration of response (DoR) and ctDNA clearance. The FIDES-01 trial stratified patients by FGFR2 fusion vs. mutation/amplification status to power subgroup analyses .
Properties
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234356-69-4 | |
Record name | Derazantinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Derazantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DERAZANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.